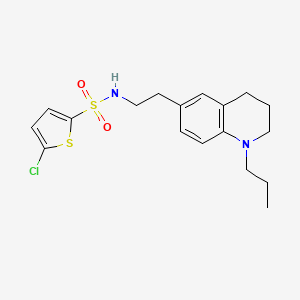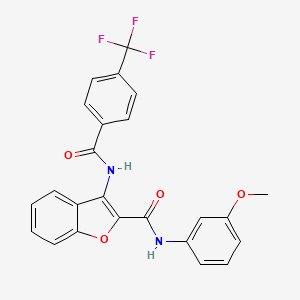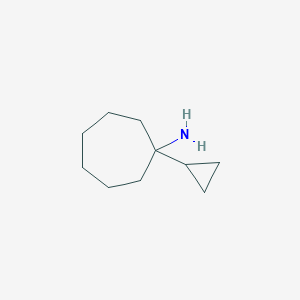![molecular formula C7H5F3OS B2995025 2-[(Trifluoromethyl)sulfanyl]phenol CAS No. 33185-56-7](/img/structure/B2995025.png)
2-[(Trifluoromethyl)sulfanyl]phenol
Vue d'ensemble
Description
“2-[(Trifluoromethyl)sulfanyl]phenol” is a chemical compound with the CAS Number: 33185-56-7 . It has a molecular weight of 194.18 and its IUPAC name is 2-(trifluoromethylthio)phenol .
Molecular Structure Analysis
The InChI code for “2-[(Trifluoromethyl)sulfanyl]phenol” is 1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[(Trifluoromethyl)sulfanyl]phenol” is a powder that is stored at room temperature . It has a melting point of 35-37 degrees Celsius .Applications De Recherche Scientifique
Synthetic Intermediate for Biaryls Production The compound has been employed as a synthetic intermediate in the metal-free regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process, facilitated by trifluoroacetic anhydride, allows for the ortho-selective coupling of both substrates, yielding biaryl products with functional groups compatible with further synthetic applications, including the synthesis of π-expanded heteroarenes such as unprecedented 7,12-dioxa[8]helicene (Yanagi et al., 2016).
Copper-Catalyzed C-S Coupling/C-H Functionalization Another application involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, where 2-[(Trifluoromethyl)sulfanyl]phenol derivatives are synthesized from simple phenols and aromatic halides. This transformation highlights the compound's role in facilitating the construction of new C–S bonds, thereby expanding its utility in organic synthesis (Runsheng Xu et al., 2010).
Corrosion Inhibition The compound's derivatives have been studied for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution, demonstrating significant protection against corrosion. This research suggests potential applications in materials science, particularly in corrosion prevention strategies (Behpour et al., 2008).
SuFEx Click Chemistry for Drug Functionalization Significantly, the compound plays a role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a transformative approach in drug discovery. This methodology enables the conversion of phenolic compounds into their respective arylfluorosulfate derivatives, thereby facilitating late-stage functionalization of known drugs to assess their biological activities rapidly (Zilei Liu et al., 2018).
Electrochemical Studies In the realm of electrochemistry, derivatives of 2-[(Trifluoromethyl)sulfanyl]phenol have been analyzed for their corrosion inhibition properties on mild steel, revealing their potential in protective coatings to mitigate corrosion in acidic environments. This application underscores the compound's relevance in enhancing material longevity and integrity (M. Behpour et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDFUUJJILMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)






![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)
![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)